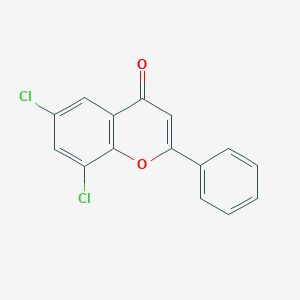

6,8-Dichloroflavone

Description

Properties

IUPAC Name |

6,8-dichloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGCDYCMWRPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350986 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100914-20-3 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6,8-Dichloroflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis and characterization of 6,8-dichloroflavone, a halogenated flavonoid of significant interest in biochemical and pharmacological research. The primary synthetic route described is the Baker-Venkataraman rearrangement, a robust and widely utilized method for the formation of the flavone core. This guide provides a detailed, step-by-step protocol for the synthesis, beginning with the acylation of 3',5'-dichloro-2'-hydroxyacetophenone, followed by base-mediated intramolecular rearrangement to form a 1,3-diketone intermediate, and subsequent acid-catalyzed cyclization to yield the target compound. Each step is accompanied by an explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide presents a thorough characterization of the synthesized this compound, including its physicochemical properties and comprehensive spectroscopic analysis. Detailed data from Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) are provided and interpreted. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development, providing a solid foundation for the synthesis and understanding of this and related flavonoid compounds.

Introduction and Significance

Flavonoids are a diverse class of naturally occurring polyphenolic compounds that have garnered significant attention for their wide range of biological activities.[1] Halogenated flavonoids, such as this compound, are of particular interest in medicinal chemistry as the introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The presence of two chlorine atoms at the 6 and 8 positions of the flavone backbone influences its lipophilicity and potential interactions with biological targets.[2]

This compound has been investigated for various potential therapeutic applications, including antioxidant and other biological activities.[2] A thorough understanding of its synthesis and a comprehensive characterization are paramount for further research and development in these areas. This guide provides the necessary detailed protocols and analytical data to empower researchers in their exploration of this promising compound.

Synthesis of this compound via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones and chromones.[3][4] The reaction proceeds in three key stages:

-

Esterification: The phenolic hydroxyl group of a 2-hydroxyacetophenone is acylated to form an ester.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone.[4]

-

Cyclization: The 1,3-diketone is then cyclized under acidic conditions to yield the final flavone.

This guide details the synthesis of this compound starting from the commercially available 3',5'-dichloro-2'-hydroxyacetophenone.

Overall Reaction Scheme

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

3',5'-Dichloro-2'-hydroxyacetophenone[5]

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 2-Benzoyloxy-3',5'-dichloroacetophenone (Esterification)

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3',5'-dichloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 5% HCl) to neutralize the pyridine.

-

A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a desiccator. The product can be further purified by recrystallization from methanol or ethanol if necessary.

Step 2: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)

-

In a round-bottom flask, dissolve the dried 2-benzoyloxy-3',5'-dichloroacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Add powdered potassium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture with stirring to 50-60 °C for 2-3 hours. The formation of a yellow precipitate of the potassium salt of the diketone is indicative of the reaction's progress.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute acetic acid or hydrochloric acid until the yellow precipitate dissolves and the solution becomes acidic.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 3: Synthesis of this compound (Cyclization)

-

Dissolve the crude 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid (5-10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (around 100-110 °C) for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[6][7] The fractions containing the pure product can be identified by TLC, combined, and the solvent evaporated to yield the purified this compound as a crystalline solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₈Cl₂O₂ | [8] |

| Molecular Weight | 291.13 g/mol | [8] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 163-168 °C |

Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1640-1660 | C=O (carbonyl) stretching of the γ-pyrone ring |

| ~1580-1610 | C=C stretching of the aromatic rings |

| ~1450-1500 | Aromatic ring vibrations |

| ~1100-1300 | C-O-C (ether) stretching |

| ~700-850 | C-Cl stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | H-2', H-6' |

| ~7.4-7.6 | m | 3H | H-3', H-4', H-5' |

| ~7.8 | d | 1H | H-5 |

| ~7.0 | s | 1H | H-3 |

| ~7.7 | d | 1H | H-7 |

¹³C NMR (Carbon-13 NMR): [9]

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C-4 (C=O) |

| ~163 | C-2 |

| ~155 | C-9 |

| ~153 | C-7 |

| ~138 | C-5 |

| ~131 | C-1' |

| ~131 | C-4' |

| ~129 | C-2', C-6' |

| ~126 | C-3', C-5' |

| ~125 | C-10 |

| ~124 | C-6 |

| ~122 | C-8 |

| ~108 | C-3 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z 290 (for ³⁵Cl isotopes) with characteristic isotopic peaks at m/z 292 (M+2) and m/z 294 (M+4) due to the presence of two chlorine atoms. The relative intensities of these peaks should be approximately in a 9:6:1 ratio.

Caption: Plausible fragmentation pathways for this compound in Mass Spectrometry.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established chemical transformations. The successful synthesis of this compound can be validated at each step through the use of standard analytical techniques:

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction's completion and helps in optimizing reaction times.

-

Spectroscopic Confirmation: The comprehensive spectroscopic data provided (FTIR, ¹H NMR, ¹³C NMR, and MS) serves as a benchmark for the synthesized compound. A match between the experimental data and the reference data provided herein confirms the identity and purity of the final product.

-

Melting Point Determination: A sharp melting point within the expected range is a good indicator of the purity of the synthesized compound.

By following these self-validating steps, researchers can have a high degree of confidence in the identity and quality of their synthesized this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The utilization of the Baker-Venkataraman rearrangement offers a reliable and efficient route to this important halogenated flavonoid. The comprehensive characterization data presented herein will be an invaluable resource for researchers, enabling them to confidently synthesize and identify this compound for further investigation into its biological and pharmacological properties. The methodologies and analytical data provided are intended to facilitate and accelerate research in the ever-expanding field of flavonoid chemistry and drug discovery.

References

[10] A high‐yield modification of the baker‐venkataraman rearrangement. Application to the synthesis of 5‐hydroxyflavone and 6,8‐dichloro‐5‐hydroxyflavone. (Source: Scilit) [Link]

[3] Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389.

[4] Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone. group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. J. Chem. Soc., 1767–1769.

[11] 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (Source: The Royal Society of Chemistry) [Link]

[12] Synthesis, characterization and DFT studies of 6,8-dichloro-2-(4-chlorophenyl)-4 H -chromen-4-one. (Source: Semantic Scholar) [Link]

[13] Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. (Source: ResearchGate) [Link]

[14] 1 H-and 13 C-NMR chemical shifts for compound 6. (Source: ResearchGate) [Link]

[15] 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (Source: ResearchGate) [Link]

[16] [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (Source: The Royal Society of Chemistry) [Link]

[1] A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (Source: National Institutes of Health) [Link]

[17] Flavonols and flavonoids: UV spectroscopic analysis. (Source: Wiley Analytical Science) [Link]

[18] 3,5-Dichloro-2-hydroxyacetophenone. (Source: NIST WebBook) [Link]

[9] 13C NMR Chemical Shifts. (Source: Organic Chemistry Data) [Link]

[19] Partial Purification and Characterization of Three Flavonol-Specific Sulfotransferases from Flaveria chloraefolia. (Source: National Institutes of Health) [Link]

[20] 13C NMR spectroscopy • Chemical shift. (Source: NPTEL) [Link]

[21] Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. (Source: PubMed) [Link]

[22] Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. (Source: Semantic Scholar) [Link]

[23] Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (Source: Google Patents)

[6] Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. (Source: MDPI) [Link]

[7] Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13. (Source: National Institutes of Health) [Link]

Sources

- 1. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. L10006.14 [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 100914-20-3 [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

- 19. Partial Purification and Characterization of Three Flavonol-Specific Sulfotransferases from Flaveria chloraefolia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bhu.ac.in [bhu.ac.in]

- 21. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications | Semantic Scholar [semanticscholar.org]

- 23. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

6,8-Dichloroflavone: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloroflavone is a synthetic halogenated flavonoid, a class of compounds that has garnered significant attention in the scientific community for its diverse biological activities.[1] Flavonoids, in general, are well-established for their antioxidant, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine, into the flavonoid scaffold can significantly modulate these biological effects, often enhancing their potency. This technical guide provides an in-depth analysis of the known and potential biological activities of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. While direct and extensive research on this compound is still emerging, this guide synthesizes the available information and provides a framework for its further investigation based on the established activities of related flavonoid compounds.

Core Biological Activities

Based on its chemical structure as a dichlorinated flavone, this compound is predicted to exhibit a range of biological activities, primarily centered around anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] The presence of chlorine atoms at the 6 and 8 positions of the A-ring is expected to influence its lipophilicity and electronic properties, thereby affecting its interaction with biological targets.

Anticancer Activity

Flavonoids are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. While specific quantitative data for the cytotoxic effects of this compound on various cancer cell lines is not extensively documented in publicly available literature, its potential as an anticancer agent is a primary area of interest. The proposed mechanisms for its anticancer activity are multifaceted.

Key Anticancer Mechanisms:

-

Induction of Apoptosis: this compound is anticipated to induce programmed cell death in cancer cells. This is a common mechanism for many flavonoids and is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound may halt the proliferation of cancer cells at various checkpoints, preventing their uncontrolled division.

-

Inhibition of Kinases: Many flavonoids are known to inhibit the activity of protein kinases that are crucial for cancer cell signaling and survival.

Experimental Workflow for Assessing Anticancer Activity:

Caption: Workflow for in vitro evaluation of anticancer properties.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Flavonoids are recognized for their ability to modulate inflammatory pathways. This compound is expected to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Key Anti-inflammatory Mechanisms:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Flavonoids can suppress iNOS expression and subsequent NO production.

-

Reduction of Pro-inflammatory Cytokines: this compound may reduce the expression and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of signaling pathways like NF-κB and MAPKs.

Signaling Pathway of Anti-inflammatory Action:

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Flavonoids are potent antioxidants due to their ability to scavenge free radicals.

Key Antioxidant Mechanisms:

-

Free Radical Scavenging: The phenolic structure of this compound allows it to donate a hydrogen atom to free radicals, thereby neutralizing them.[1]

-

Metal Chelating Activity: By chelating transition metal ions like iron and copper, flavonoids can prevent them from participating in the generation of ROS.

Experimental Workflow for Assessing Antioxidant Activity:

Caption: Workflow for in vitro evaluation of antioxidant properties.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Flavonoids have shown promise in protecting neurons from various insults. This compound, as a flavonoid, is hypothesized to possess neuroprotective properties.

Key Neuroprotective Mechanisms:

-

Protection against Oxidative Stress: By mitigating oxidative stress, this compound can protect neurons from damage induced by ROS.

-

Anti-inflammatory Action in the Brain: Neuroinflammation is a key component of neurodegenerative diseases. The anti-inflammatory properties of this compound can help to reduce this detrimental process.

-

Modulation of Neuronal Signaling Pathways: Flavonoids can interact with various signaling pathways in the brain that are involved in neuronal survival and plasticity.

Data Presentation

While specific quantitative data for this compound is limited in the current literature, the following table provides a template for summarizing expected findings from future experimental evaluations.

| Biological Activity | Assay | Expected Outcome Metric |

| Anticancer | MTT Assay | IC50 (µM) |

| Flow Cytometry | % Apoptotic Cells | |

| Anti-inflammatory | Griess Assay | % NO Inhibition |

| ELISA | % Cytokine Reduction | |

| Antioxidant | DPPH Assay | IC50 (µg/mL) or % Scavenging |

| ABTS Assay | TEAC (Trolox Equivalents) | |

| Neuroprotection | Cell Viability Assay | % Protection against Neurotoxin |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

24-well plates

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

Materials:

-

This compound stock solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate

Procedure:

-

Add 100 µL of various concentrations of this compound, positive control, or solvent (blank) to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its anticipated anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, rooted in the well-established pharmacology of flavonoids and enhanced by its unique dichlorinated structure, warrant extensive further investigation. The immediate priority for future research is to generate robust in vitro and in vivo data to quantify its biological effects and elucidate its precise mechanisms of action. Such studies will be crucial in validating its therapeutic potential and paving the way for its progression in the drug development pipeline.

References

[1] this compound|CAS 100914-20-3 - Benchchem. [URL: https://www.benchchem.com/product/b008891]

Sources

The Multi-Faceted Mechanism of Action of 6,8-Dichloroflavone in Cancer

An In-Depth Technical Guide for Researchers

Abstract

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been investigated for their therapeutic potential, particularly in oncology. Among these, halogenated flavonoids have emerged as a promising subclass with enhanced biological activity. This technical guide focuses on 6,8-dichloroflavone, a synthetic dichlorinated flavonoid, and delineates its complex mechanism of action as an anticancer agent. Synthesizing data from in vitro and in vivo studies, we explore the core molecular pathways modulated by this compound. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a deep dive into the mechanistic underpinnings of this compound's activity but also the experimental frameworks required to validate these findings. We will detail its role in inducing apoptosis and cell cycle arrest, its interaction with critical signaling cascades like MAPK and NF-κB, and provide standardized protocols for key validation assays.

Introduction: The Rationale for Halogenated Flavonoids in Oncology

The therapeutic utility of natural flavonoids is often hampered by suboptimal metabolic stability and bioavailability. Chemical modification, particularly halogenation, has been a successful strategy to enhance the potency and drug-like properties of parent compounds. This compound represents a rationally designed molecule intended to leverage the core anticancer properties of the flavone backbone while improving its efficacy. Initial screenings have revealed its potent anti-proliferative effects across a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers[1]. This guide will dissect the molecular basis for these observations, moving from the cellular phenotype to the intricate signaling pathways involved.

Core Anticancer Activities: A Multi-Pronged Attack on Cancer Cells

The efficacy of this compound is not attributed to a single mode of action but rather to its ability to concurrently disrupt several fundamental processes that sustain malignant growth. Its primary effects can be categorized into three interconnected activities: the induction of programmed cell death (apoptosis), the halting of cellular proliferation via cell cycle arrest, and the modulation of key protein kinases that govern cancer cell survival and growth[1].

Induction of Apoptosis

Apoptosis is a regulated and essential mechanism for eliminating damaged or malignant cells. Cancer cells characteristically evolve mechanisms to evade this process. This compound effectively reinstates this cell death program. Evidence suggests it triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2]. This dual activation is a hallmark of a robust pro-apoptotic agent. The process involves the activation of a cascade of cysteine-aspartic proteases known as caspases, including initiator caspases (caspase-8 and -9) and the executioner caspase-3[2].

Induction of G2/M Phase Cell Cycle Arrest

Uncontrolled proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle. This compound has been shown to impose a critical checkpoint, halting cell cycle progression at the G2/M transition phase[2]. This arrest prevents cells from entering mitosis, thereby blocking cell division and proliferation[2][3]. The accumulation of cells in the G2/M phase is a common mechanism for anticancer agents, as it provides a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis[4].

Molecular Mechanisms: Deconstructing the Signaling Pathways

The cellular effects described above are downstream consequences of this compound's interaction with specific molecular targets and signaling pathways. While the complete target profile is still under investigation, current evidence points towards the modulation of critical pro-survival pathways commonly dysregulated in cancer.

The Apoptotic Pathway in Detail

The induction of apoptosis by this compound is a well-orchestrated process involving multiple molecular players.

-

Caspase Activation: The compound leads to a dose-dependent increase in the active (cleaved) forms of caspase-8, caspase-9, and the central executioner, caspase-3[2]. The activation of caspase-8 signifies engagement of the extrinsic pathway, while caspase-9 activation points to the involvement of the intrinsic, mitochondria-mediated pathway[2].

-

Mitochondrial Involvement: The intrinsic pathway is often initiated by cellular stress, including the generation of Reactive Oxygen Species (ROS). It is plausible that this compound induces ROS, leading to a loss of mitochondrial membrane potential and the release of cytochrome c, which is a key step in activating caspase-9[2][5].

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for mitochondrial integrity. Flavonoids are known to shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2, a mechanism likely employed by this compound[6][7].

Inhibition of Pro-Survival Kinase Signaling

Many cancers exhibit hyperactivation of signaling pathways that promote proliferation and survival. This compound is believed to exert its anticancer effects by inhibiting key kinases within these cascades[1].

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central regulator of cell growth and is frequently mutated in various cancers[8][9]. Flavonoids have been shown to inhibit components of this pathway[10][11]. By suppressing the phosphorylation (and thus activation) of kinases like ERK, this compound can effectively shut down this pro-proliferative signaling.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival by upregulating anti-apoptotic genes[12][13]. In many cancer cells, the NF-κB pathway is constitutively active, contributing to chemoresistance[14][15]. Inhibition of NF-κB signaling is a key mechanism for sensitizing cancer cells to apoptosis[12][16]. This compound likely interferes with this pathway by inhibiting an upstream kinase, such as IκB kinase (IKK), preventing NF-κB translocation to the nucleus and subsequent gene transcription[14].

Experimental Validation: Protocols and Methodologies

The claims regarding a compound's mechanism of action must be substantiated by rigorous, reproducible experimental data. This section provides step-by-step protocols for the core assays used to characterize the anticancer effects of this compound.

Cell Viability and Cytotoxicity: The MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Protocol:

-

Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases.

In Vivo Efficacy: Xenograft Tumor Models

To translate in vitro findings into a more clinically relevant context, in vivo animal models are essential[17].

Methodology Overview:

-

Model System: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice[18].

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment (this compound) and control (vehicle) groups. The compound is administered systemically (e.g., via oral gavage or intraperitoneal injection)[19].

-

Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also tracked to assess toxicity[20].

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic (PD) marker analysis (e.g., immunohistochemistry for cleaved caspase-3).

Quantitative Data Summary

While specific IC50 values for this compound are proprietary or vary between studies, the expected outcome from the described assays would yield data that can be summarized as follows.

| Parameter | Cancer Cell Line | Expected Result with this compound | Reference Assay |

| IC50 | MCF-7 (Breast) | Low micromolar range | MTT Assay |

| A549 (Lung) | Low micromolar range | MTT Assay | |

| HT-29 (Colon) | Low micromolar range | MTT Assay | |

| Apoptosis | General | Significant increase in Annexin V-positive cells | Flow Cytometry |

| Cell Cycle | General | Accumulation of cells in G2/M phase | Flow Cytometry |

| Protein Expression | General | ↑ Cleaved Caspase-3, ↓ p-ERK, ↓ Bcl-2 | Western Blot |

Conclusion and Future Directions

This compound is a promising synthetic flavonoid that combats cancer through a multi-pronged mechanism. It effectively induces apoptosis via both intrinsic and extrinsic pathways, halts cell proliferation by inducing G2/M cell cycle arrest, and inhibits critical pro-survival signaling cascades, including the MAPK and NF-κB pathways[1][2]. This multifaceted approach reduces the likelihood of cancer cells developing resistance.

Future research should focus on:

-

Target Deconvolution: Utilizing chemoproteomic approaches to identify the direct protein kinase targets of this compound with high confidence.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize its delivery and bioavailability[21].

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or targeted agents to enhance efficacy and overcome resistance.

-

Advanced In Vivo Models: Evaluating its efficacy in more complex patient-derived xenograft (PDX) or syngeneic models that better recapitulate the tumor microenvironment[17][22].

By continuing to elucidate its mechanism and optimize its properties, this compound holds significant potential as a lead compound for the development of a novel class of anticancer therapeutics.

References

- Benchchem. (n.d.). This compound | CAS 100914-20-3.

- Kanagalakshmi, K., Ponmuthumariammal, S., & Vanangamudi, A. (n.d.). Synthesis, anticancer and antioxidant activities of 6,8-dibromoflavones. International Journal of Current Research.

- Frontiers. (2018, June 11). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam.

- Chemical & Pharmaceutical Bulletin. (n.d.). Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone.

- PMC. (2024, January 9). Natural products targeting the MAPK-signaling pathway in cancer: overview.

- Taylor & Francis Online. (n.d.). Induced cell cycle arrest – Knowledge and References.

- PMC. (n.d.). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell.

- NIH. (n.d.). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid.

- PubMed. (2010, June). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones.

- PubMed. (2010, June 8). Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells.

- Frontiers. (n.d.). Parvifloron D-based potential therapy for glioblastoma: Inducing apoptosis via the mitochondria dependent pathway.

- NIH. (n.d.). Cell-selective inhibition of NF-κB signaling improves therapeutic index in a melanoma chemotherapy model.

- PubMed. (n.d.). In Vivo Pharmacology Models for Cancer Target Research.

- NIH. (2010, May 18). Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells.

- MDPI. (n.d.). Targeting the MAPK Pathway in Cancer.

- PMC. (2023, March 30). 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells.

- NIH. (n.d.). Digitoflavone Inhibits IκBα Kinase and Enhances Apoptosis Induced by TNFα through Downregulation of Expression of Nuclear Factor κB-Regulated Gene Products in Human Pancreatic Cancer Cells.

- bioRxiv. (2025, November 7). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development.

- PMC. (n.d.). The MAPK pathway across different malignancies: A new perspective.

- Frontiers. (n.d.). NF-κB mediated regulation of tumor cell proliferation in hypoxic microenvironment.

- Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development.

- ResearchGate. (2025, June 9). Cell-Selective Inhibition of NF-κB Signaling Improves Therapeutic Index in a Melanoma Chemotherapy Model | Request PDF.

- PubMed. (2004, September). Inhibition of NF-kappaB in cancer cells converts inflammation- induced tumor growth mediated by TNFalpha to TRAIL-mediated tumor regression.

- Dove Medical Press. (2018, March 21). Targeting DTL induces cell cycle arrest and senescence and suppresses | OTT.

- Senex Biotechnology. (n.d.). Mediator Kinase Inhibitors.

- Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.

- ResearchGate. (n.d.). Effects of MAPK overactivation in colorectal cancer cells. A,....

- PubMed. (n.d.). Discovery of a selective inhibitor of doublecortin like kinase 1.

- Charles River Laboratories. (n.d.). Cancer Models.

- PubMed. (2016). Predictive In Vivo Models for Oncology.

- PubMed. (2022, February 24). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics.

- PMC. (n.d.). Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies.

- ResearchGate. (2025, August 6). Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane.

- PubMed. (2024, May 23). Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer.

- PMC. (2022, July 29). Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action.

- PMC. (n.d.). Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent.

- PMC. (2019, November 14). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Parvifloron D-based potential therapy for glioblastoma: Inducing apoptosis via the mitochondria dependent pathway [frontiersin.org]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-selective inhibition of NF-κB signaling improves therapeutic index in a melanoma chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | NF-κB mediated regulation of tumor cell proliferation in hypoxic microenvironment [frontiersin.org]

- 14. Digitoflavone Inhibits IκBα Kinase and Enhances Apoptosis Induced by TNFα through Downregulation of Expression of Nuclear Factor κB-Regulated Gene Products in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of NF-kappaB in cancer cells converts inflammation- induced tumor growth mediated by TNFalpha to TRAIL-mediated tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nuvisan.com [nuvisan.com]

- 21. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Predictive In Vivo Models for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6,8-Dichloroflavone (CAS No. 100914-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloroflavone is a synthetically engineered halogenated flavonoid of significant interest in biochemical and pharmacological research.[1] As a member of the flavonoid family, this compound, characterized by its 2-phenylchromen-4-one core structure with chlorine atoms at the 6 and 8 positions, serves as a crucial chemical scaffold for investigating structure-activity relationships.[1] The presence of electronegative chlorine substituents influences the compound's electronic distribution and lipophilicity, which are critical for its interaction with biological targets.[1] This guide provides an in-depth overview of the physicochemical properties, biological activities, and potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 100914-20-3 | [1][2][3][4] |

| IUPAC Name | 6,8-dichloro-2-phenylchromen-4-one | [1] |

| Molecular Formula | C₁₅H₈Cl₂O₂ | [1][3] |

| Molecular Weight | 291.1 g/mol | [1][3] |

| Melting Point | 163-168°C | [2] |

| Boiling Point (Predicted) | 447.8 ± 45.0 °C | [2] |

| Appearance | Not explicitly stated, but flavonoids are typically crystalline solids. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of interest for further investigation in drug discovery and development.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various cancer cell lines.[1] Its primary mechanism of action in this context is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

-

Induction of Apoptosis: this compound has been shown to inhibit the proliferation of cancer cells, with notable activity in breast and prostate cancer models.[1] It appears to selectively induce apoptosis in cancer cells while having a lesser effect on normal cells, a desirable characteristic for a potential anticancer agent.[1]

-

Modulation of Signaling Pathways: Research into halogenated flavonoids suggests that their anticancer effects may be mediated through the modulation of key signaling pathways implicated in cancer progression, such as those involving protein kinases.[1]

Below is a simplified representation of a generic apoptotic signaling pathway that can be influenced by compounds like this compound.

Caption: Generic Apoptotic Signaling Pathway.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In animal models, it has been observed to reduce markers of inflammation and alleviate symptoms associated with inflammatory conditions.[1] This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and their associated signaling pathways.[1] Research on similar flavonoids suggests that this inhibition may occur through the modulation of pathways such as NF-κB and ERK.

The diagram below illustrates the general mechanism of NF-κB activation and its potential inhibition by anti-inflammatory compounds.

Caption: Interaction with the GABA-A Receptor.

Antioxidant Activity

This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. [1]This activity can contribute to its protective effects against a range of diseases where oxidative damage plays a significant role.

Experimental Protocols

The following are representative, detailed protocols for assessing the biological activities of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

This protocol allows for the detection of changes in the expression of key proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB, anti-phospho-ERK, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a multifaceted synthetic flavonoid with significant potential in various fields of biomedical research. Its demonstrated anticancer, anti-inflammatory, and neuroprotective properties, coupled with its unique interaction with the benzodiazepine receptor, make it a valuable pharmacological tool and a promising lead compound for drug development. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational understanding for researchers and scientists to build upon in their investigations of this intriguing molecule.

References

Sources

An In-Depth Technical Guide to Investigating the Anti-inflammatory Effects of 6,8-Dichloroflavone

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Flavonoids represent a diverse and promising class of polyphenolic compounds with well-documented pharmacological activities, including potent anti-inflammatory effects. While the core flavonoid scaffold is a known pharmacophore, substitutions on its aromatic rings can significantly modulate biological activity. This technical guide outlines a comprehensive, field-proven strategy for the systematic investigation of 6,8-Dichloroflavone , a synthetic flavone derivative, as a potential anti-inflammatory agent. Due to the limited direct research on this specific compound, this guide establishes a robust investigational framework based on the known mechanisms of structurally related flavonoids.[1][2] We will detail the core signaling pathways implicated in inflammation, provide validated, step-by-step experimental protocols for in vitro characterization, and present a logical workflow for data acquisition and interpretation. The primary hypothesis is that this compound will attenuate inflammatory responses in macrophages by inhibiting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Introduction: The Rationale for Investigating this compound

Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount goal in drug discovery. Flavonoids have emerged as compelling candidates due to their ability to modulate key inflammatory enzymes and transcription factors.[1]

The scientific premise for investigating this compound is built upon two pillars:

-

Known Activity of the Flavonoid Scaffold: The core flavone structure is known to interfere with inflammatory cascades. For example, compounds like luteolin and apigenin inhibit the production of pro-inflammatory mediators.[1]

-

Influence of Halogenation: Structure-activity relationship (SAR) studies indicate that substitutions, including halogenation, on the flavonoid rings can significantly alter potency and specificity.[4][5] While some studies suggest halogen substituents can be less active, others show they form key interactions, warranting empirical investigation.[4][6]

A compelling precedent is set by 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF) , a compound with substitutions at the same 6 and 8 positions. DDF potently inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by suppressing the NF-κB and ERK signaling pathways.[7][8] This provides a strong mechanistic rationale for hypothesizing that this compound may exert similar effects through related molecular targets.

This guide provides the complete experimental blueprint to test this hypothesis, from initial cytotoxicity assessment to detailed mechanistic elucidation.

Core Inflammatory Signaling Pathways: The Primary Targets

Our investigation will focus on two principal signaling pathways that act as master regulators of the inflammatory response in macrophages upon stimulation by LPS, a component of Gram-negative bacteria.[3]

The NF-κB Signaling Pathway

The NF-κB pathway is central to the expression of a vast array of pro-inflammatory genes.[7] In a resting state, the NF-κB p65/p50 heterodimer is sequestered in the cytoplasm by an inhibitor protein, IκBα. LPS stimulation triggers a cascade that activates the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The liberated p65/p50 dimer then translocates to the nucleus, where it binds to DNA and drives the transcription of target genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[7][9]

Our investigation will assess if this compound inhibits this pathway by examining the phosphorylation of IKK and p65, the degradation of IκBα, and the resulting transcriptional activity of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK family—comprising p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK)—is another critical signaling nexus in the inflammatory response.[7] Activated by upstream kinases upon LPS stimulation, these proteins phosphorylate various transcription factors, including Activator Protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of inflammatory genes.[10] The study on DDF specifically showed inhibition of ERK phosphorylation, suggesting this is a key node for intervention by structurally similar flavones.[7] We will therefore measure the phosphorylation status of p38, ERK, and JNK to determine the impact of this compound on this pathway.

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Design and Workflow

A tiered approach is essential for a conclusive investigation. The workflow is designed to first establish a non-toxic working concentration of this compound, then screen for primary anti-inflammatory activity, and finally, dissect the underlying molecular mechanisms.

Caption: A multi-tiered workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols are standardized for use with the murine macrophage cell line RAW 264.7 , a robust and widely accepted model for studying inflammation.[9][11]

Tier 1: Cell Viability and Dose Determination

Causality: It is critical to ensure that any observed reduction in inflammatory markers is a direct result of bioactivity and not simply due to cell death. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This allows for the determination of the maximum non-toxic concentration of this compound for subsequent experiments.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent assays.

Tier 2: Screening for Primary Anti-inflammatory Activity

Causality: This tier aims to confirm whether this compound can inhibit the production of key inflammatory mediators. Nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 are direct outputs of the inflammatory signaling cascades.[3][12]

Protocol: Nitric Oxide (NO) Production via Griess Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate overnight.

-

Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[10][11]

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

-

Cell Culture and Treatment: Follow steps 1-4 from the Griess Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits (e.g., from R&D Systems), following the manufacturer’s instructions precisely.[11]

-

Analysis: Compare the cytokine levels in compound-treated groups to the LPS-only stimulated group.

Tier 3: Mechanistic Elucidation

Causality: Having confirmed primary activity, this tier dissects the molecular mechanism. Western blotting will visualize the expression of key proteins (iNOS, COX-2) and the activation (via phosphorylation) of signaling proteins in the NF-κB and MAPK pathways.[7] The NF-κB luciferase reporter assay provides a quantitative functional readout of the transcriptional activity of this pathway.

Protocol: Western Blot Analysis

-

Cell Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS for a short duration (e.g., 30 minutes for pathway proteins like p-p65, or 24 hours for effector proteins like iNOS). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, iNOS, COX-2, and a loading control (β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and effector proteins to the loading control.

Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect RAW 264.7 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well white-walled plate.

-

Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 6-8 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit (e.g., Promega).

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the unstimulated control and determine the percentage of inhibition by this compound relative to the LPS-only control.[13]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison across different concentrations and treatments.

Table 1: Effect of this compound on Cell Viability and NO Production

| Treatment | Concentration (µM) | Cell Viability (% of Control) | NO Production (% Inhibition) |

|---|---|---|---|

| Control | - | 100 ± 5.2 | - |

| LPS (1 µg/mL) | - | 98 ± 4.8 | 0 |

| This compound + LPS | 1 | 99 ± 5.1 | Data |

| This compound + LPS | 5 | 97 ± 3.9 | Data |

| This compound + LPS | 10 | 96 ± 4.3 | Data |

| This compound + LPS | 25 | 95 ± 5.5 | Data |

| Positive Control (e.g., Dexamethasone) | 1 | 99 ± 3.7 | Data |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | - | Data | Data |

| LPS (1 µg/mL) | - | Data | Data |

| This compound + LPS | 10 | Data | Data |

| this compound + LPS | 25 | Data | Data |

Table 3: Summary of Mechanistic Effects (from Western Blot and Luciferase Assay)

| Target Protein / Assay | Effect of this compound (at 25 µM) |

|---|---|

| iNOS Expression | e.g., Significant Decrease |

| COX-2 Expression | e.g., Significant Decrease |

| p-p65 / total p65 Ratio | e.g., Significant Decrease |

| IκBα Degradation | e.g., Inhibited |

| p-ERK / total ERK Ratio | e.g., Significant Decrease |

| p-p38 / total p38 Ratio | e.g., No Significant Change |

| NF-κB Luciferase Activity | e.g., Significant Inhibition |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a novel anti-inflammatory agent. By systematically progressing through the tiers of evaluation—from cytotoxicity to primary activity and mechanistic analysis—researchers can build a robust data package to define its biological profile. Positive results, particularly the inhibition of NF-κB and/or MAPK pathways, would strongly support its further development, including validation in more complex cellular models and subsequent in vivo studies of inflammatory disease. The outlined protocols are self-validating and grounded in established methodologies, ensuring high-quality, reproducible data for critical decision-making in the drug discovery pipeline.

References

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

-

García-Lafuente, A., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Oelgemöller, M., et al. (2021). Anti-inflammatory effects of flavonoids derivatives: Investigation of their structure activity relationship. ResearchGate. Available at: [Link]

-

Scicchitano, F., et al. (2021). Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. PMC - NIH. Available at: [Link]

-

Wang, T., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. ResearchGate. Available at: [Link]

-

Yusof, M. I., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Kim, D. W., et al. (2016). Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules. Available at: [Link]

-

Ganesan, R., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. Available at: [Link]

-

Ko, W. C., et al. (2015). Structure-activity relationships for anti-inflammatory effect of flavonoids. Biochemical Pharmacology. Available at: [Link]

-

D'Andrea, G., et al. (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. MDPI. Available at: [Link]

-

Kim, D. W., et al. (2016). Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone From Sophora Tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells. PubMed. Available at: [Link]

-

Li, R., et al. (2016). Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone. PubMed. Available at: [Link]

-

Chen, Y., et al. (2022). Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. PMC. Available at: [Link]

-

Lee, J. Y., et al. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. PubMed. Available at: [Link]

-

Ostan, R., et al. (2016). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC - NIH. Available at: [Link]

-

Luo, J., et al. (2021). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. SciELO. Available at: [Link]

-

Selvaraj, B., et al. (2013). Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis. PubMed. Available at: [Link]

-

Kim, M. J., et al. (2022). Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells. MDPI. Available at: [Link]

-

Jia, X., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available at: [Link]

-

Heo, S. J., et al. (2011). Phlorofucofuroeckol A Inhibits the LPS-stimulated iNOS and COX-2 Expressions in Macrophages via Inhibition of NF-κB, Akt, and p38 MAPK. PubMed. Available at: [Link]

-

Carlson, N. G., et al. (1999). Inflammatory Cytokines IL1 a, IL1b, IL6, and TNF-a Impart Neuroprotection to an Excitotoxin Through Distinct Pathways. ResearchGate. Available at: [Link]

-

Singh, N., et al. (2019). The pro-inflammatory cytokines: IL-1β, IL-6, and TNF-α were measured by... ResearchGate. Available at: [Link]

-

Stan, M. L., et al. (2023). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. MDPI. Available at: [Link]

-

Tosto, D., et al. (2023). Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. Frontiers in Cellular Neuroscience. Available at: [Link]

Sources

- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. [PDF] Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents [mdpi.com]

A Technical Guide to the Structure-Activity Relationship of Dichlorinated Flavones: Synthesis, Biological Evaluation, and Mechanistic Insights

Abstract

Flavonoids represent a vast and promising class of natural and synthetic compounds with a wide spectrum of biological activities. Chemical modification of the core flavone scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Halogenation, particularly dichlorination, has emerged as a powerful tool to modulate these attributes. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of dichlorinated flavones. We will dissect the synthetic methodologies for creating these compounds, analyze the impact of chlorine substitution patterns on their anticancer, antiviral, and enzyme-inhibitory activities, and detail the experimental protocols necessary for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of dichlorinated flavones in their discovery programs.

Introduction: The Flavone Scaffold and the Role of Dichlorination

Flavonoids are polyphenolic compounds built upon a C6-C3-C6 backbone, forming a 2-phenylchromen-4-one structure.[1][2] This core consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic pyran ring (C).[3] The inherent biological activities of flavonoids, including antioxidant, anti-inflammatory, anticancer, and antiviral properties, have made them attractive starting points for drug discovery.[4][5][6]